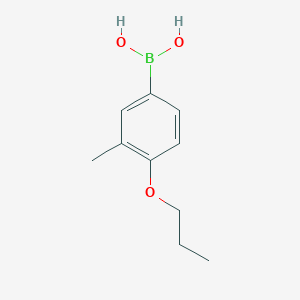

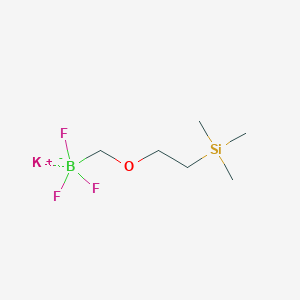

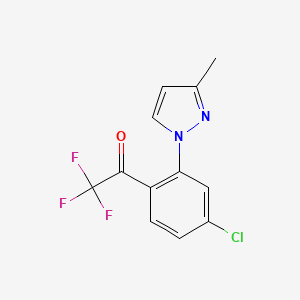

![molecular formula C12H30ClNO3Si B1593216 Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride CAS No. 84901-27-9](/img/structure/B1593216.png)

Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride

Overview

Description

Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride (TMSPAC) is a quaternary ammonium compound (QAC) used in scientific research and laboratory experiments. It is a cationic surfactant with a wide range of applications due to its amphiphilic properties. It is used in the synthesis of polymers, as a biocide, in the production of emulsions, and as a stabilizing agent in aqueous solutions. TMSPAC has a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Polymerization and Coating Applications

- Polymerization on PET Substrates : Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride (AEM 5700) can be polymerized under acidic conditions at temperatures above 100 °C. When applied to PET substrates, coatings based on AEM 5700 exhibit hydrophobic properties and significant antimicrobial action. These coatings can be dyed with direct dyes, although hydrophilic properties are lost after dyeing (Ola, Kotek, White, Reeve, Hauser, & Kim, 2004).

Ionic Liquid and Surface Modification

Thermally Stable Ionic Liquid : A thermally stable room temperature ionic liquid containing cage-like oligosilsesquioxane was prepared using this compound (TTACl). This compound exhibits a glass-transition temperature of -8 °C and maintains fluidity around 30 °C, making it a suitable room temperature ionic liquid (Harada, Koge, Ohshita, & Kaneko, 2016).

Surface-bonded Antimicrobial Activity : The hydrolysis product of this compound bonded to various surfaces demonstrates antimicrobial activity against a broad range of microorganisms. Its effectiveness is attributed to the surface-bonded chemical, which remains active even after repeated washing (Isquith, Abbott, & Walters, 1972).

Synthesis and Chemical Properties

- Synthesis and Properties : this compound has been synthesized for various applications, exploring its chemical properties and stability under different conditions. These studies contribute to understanding its potential uses in various fields (Wang Shu-rong, 2007).

Sensor Technology and Humidity Sensitivity

- Humidity-sensitive Polyelectrolytes : New polyelectrolytes containing trialkoxysilyl groups were prepared using 3-(trimethoxysilyl) propyl methacrylate (TSPM), displaying humidity-sensitive properties. These materials are potentially suitable for humidity sensor applications, with their impedance varying significantly with relative humidity (Lee, Park, & Gong, 2004).

Hydrolysis Properties and Stability

- Hydrolysis Properties and Mechanism : The hydrolysis stability of Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC),a cationic water-soluble polyelectrolyte, was studied to understand its performance in high-temperature and acid–base environments. This research provides insights into the hydrolysis mechanism of PMAPTAC, which is crucial for its application in various industrial fields (Wang, Jia, & Zhang, 2022).

Chiral NMR Solvating Agents

- Water-Soluble Chiral NMR Solvating Agents : Trialkylammonium-substituted cyclodextrins, containing this compound, were analyzed for their effectiveness as water-soluble chiral NMR solvating agents for anionic compounds. This research contributes to the development of new tools for the study of molecular chirality and its applications (Dowey et al., 2016).

Nanoparticle Formation and Drug Delivery

- Protein Carrier Nanoparticles : The use of N-(2-hydroxyl) propyl-3-trimethyl ammonium chitosan chloride (HTCC) nanoparticles demonstrates potential in drug delivery systems. HTCC nanoparticles showed high encapsulation efficiency and controlled release properties, making them suitable for various biomedical applications (Xu, Du, Huang, & Gao, 2003).

Antioxidant Activity in High Molecular Weight Chitosans

- Antioxidant Activity of Chitosans : High molecular weight chitosan-based films, including N-(2-hydroxyl) propyl-3-trimethyl ammonium chitosan chloride, were evaluated for in vitro antioxidant activity. These compounds have potential applications in the food and medical industries due to their natural antioxidant properties (Wan, Xu, Sun, & Li, 2013).

Parathyroid Hormone-related Protein Delivery

- Delivery System for Parathyroid Hormone-related Protein : N-(2-hydroxyl) propyl-3-trimethyl ammonium chitosan chloride (HTCC) nanoparticles were used as a delivery system for parathyroid hormone-related protein 1-34. The study highlighted the nanoparticles' suitability for osteoporosis treatment due to their slow-continuous-release properties (Zhao et al., 2010).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride. For instance, it is recommended that this compound be stored in a cool, dark, and well-ventilated place under an inert gas environment . It is also sensitive to moisture and should be kept away from oxidizing agents and strong acids .

properties

IUPAC Name |

trimethyl(3-triethoxysilylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30NO3Si.ClH/c1-7-14-17(15-8-2,16-9-3)12-10-11-13(4,5)6;/h7-12H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCRETWEZLOFQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC[N+](C)(C)C)(OCC)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005196 | |

| Record name | N,N,N-Trimethyl-3-(triethoxysilyl)propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84901-27-9 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-(triethoxysilyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84901-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxysilylpropyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084901279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-3-(triethoxysilyl)propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxysilylpropyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

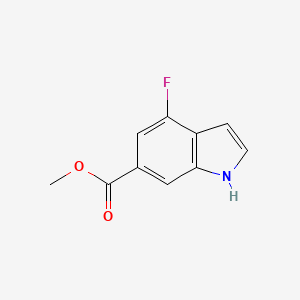

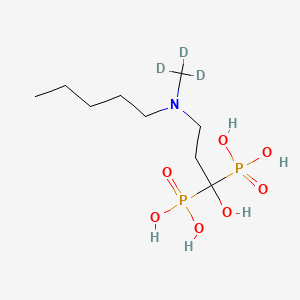

![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)

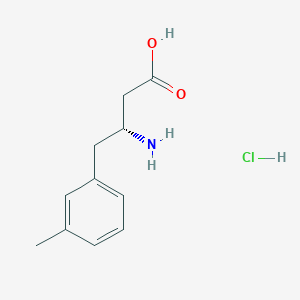

![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)

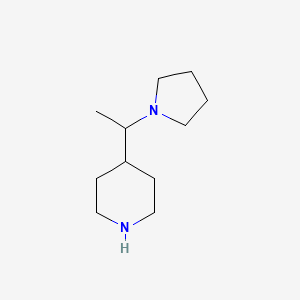

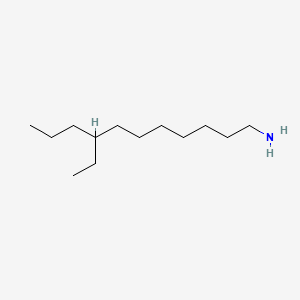

![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)